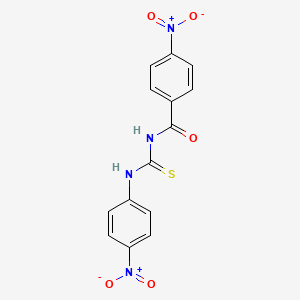

N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea

Description

Historical Context and Development of Nitroaryl Thioureas

The systematic exploration of nitroaryl thioureas began in the mid-20th century with the development of thiourea derivatives for agricultural and pharmaceutical applications. Early synthetic routes relied on classical condensation reactions between nitro-substituted aryl isothiocyanates and amines, often requiring toxic solvents like tetrahydrofuran (THF) and generating significant chemical waste. The emergence of this compound as a distinct chemical entity coincided with three key advancements:

- Green Chemistry Innovations : The adoption of bio-based solvents like cyrene (dihydrolevoglucosenone) enabled near-quantitative yields (98–99%) in nitroaryl thiourea synthesis while eliminating reliance on petrochemical-derived solvents.

- Mechanochemical Breakthroughs : Solid-state ball milling techniques demonstrated the feasibility of synthesizing complex thioureas without solvents, reducing reaction times from hours to minutes.

- Analytical Methodologies : Advances in X-ray crystallography and computational modeling permitted precise characterization of nitro group effects on thiourea conformation and intermolecular interactions.

A comparative analysis of synthesis methods reveals significant efficiency improvements:

| Method | Solvent | Yield (%) | Time (min) | Temperature (°C) |

|---|---|---|---|---|

| Classical Condensation | THF | 65–75 | 180 | 80 |

| Cyrene-Based | Cyrene | 98–99 | 30 | 25 |

| Mechanochemical | Solvent-free | 95–97 | 20 | Ambient |

Structural Classification within the Thiourea Family

This compound belongs to the N,N'-diaryl thiourea subclass, distinguished by:

- Aromatic Substituents : Dual para-nitrobenzoyl groups create a planar, conjugated system that enhances π-π stacking interactions.

- Thiocarbonyl Linkage : The C=S bond (1.68 Å) exhibits greater polarizability compared to carbonyl analogs, facilitating charge transfer complexes.

- Hydrogen-Bonding Motifs : Intramolecular N-H···O=C interactions between the thiourea NH and nitro groups stabilize the syn-syn conformation, as confirmed by X-ray diffraction studies.

Key structural parameters derived from crystallographic data include:

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C=S Bond Length | 1.681 ± 0.003 | Enhanced nucleophilicity vs. ureas |

| N-H···O=C Distance | 2.893 ± 0.005 | Stabilizes planar conformation |

| Dihedral Angle (Aromatic) | 8.2° ± 0.3° | Maintains conjugation between rings |

Theoretical Significance in Organic Chemistry

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal three critical electronic features:

- Charge Distribution : Mulliken population analysis shows substantial negative charge localization on the nitro oxygen atoms (-0.43 e) and thiocarbonyl sulfur (-0.28 e), creating polarized regions for nucleophilic/electrophilic interactions.

- Frontier Molecular Orbitals : The HOMO (-6.42 eV) primarily resides on the thiourea moiety, while the LUMO (-3.15 eV) localizes on nitro groups, enabling charge-transfer transitions observable at 342 nm in UV-Vis spectra.

- Non-Covalent Interaction (NCI) Index : Reduced density gradient analysis identifies strong C-H···O and N-H···S interactions governing crystal packing, with interaction energies of -8.3 kcal/mol and -6.7 kcal/mol, respectively.

These properties make the compound a valuable model for studying:

- Solvatochromic effects in polar aprotic solvents

- Anion recognition through thiocarbonyl-centered binding pockets

- Electron transport in molecular electronics

Research Evolution and Current Academic Focus

The compound’s research trajectory has progressed through three distinct phases:

- Synthetic Optimization (2000–2010) : Focused on improving yields and purity via catalyst screening (e.g., mercury(II) acetate for guanidinylation) and solvent selection.

- Structural Elucidation (2010–2020) : Advanced characterization using synchrotron XRD, solid-state NMR, and time-resolved spectroscopy revealed dynamic conformational changes in solution.

- Functional Applications (2020–Present) : Emerging uses include:

Recent studies demonstrate the compound’s versatility through:

- Mechanochemical Functionalization : Direct milling with transition metal salts produces coordination polymers with tunable porosity.

- Photoresponsive Behavior : Dual nitro groups enable reversible photoinduced electron transfer, applicable in molecular switches.

- Computational Drug Design : Docking simulations suggest potential as a DNA minor groove binder, though experimental binding studies show negligible affinity in physiological conditions.

Propriétés

IUPAC Name |

4-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5S/c19-13(9-1-5-11(6-2-9)17(20)21)16-14(24)15-10-3-7-12(8-4-10)18(22)23/h1-8H,(H2,15,16,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZOTQJIUPWICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitrophenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Reduction: N-(4-aminobenzoyl)-N’-(4-aminophenyl)thiourea.

Substitution: Various substituted thioureas depending on the nucleophile used.

Applications De Recherche Scientifique

N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The presence of nitro groups and the thiourea backbone can interact with biological targets, leading to therapeutic effects.

Materials Science: This compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.

Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions due to its ability to form stable complexes.

Mécanisme D'action

The mechanism of action of N-(4-nitrobenzoyl)-N’-(4-nitrophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiourea moiety can also form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiourea Derivatives

N-Benzoyl-N'-(4-Cyanophenyl)thiourea

- Structural Differences : Lacks the nitro group on the benzoyl ring, replaced by a hydrogen atom.

- -1.20 V in the nitro analog), highlighting the electron-withdrawing nitro group's role in stabilizing negative charges .

- Crystallography : Forms similar hydrogen-bonded networks but with altered dihedral angles due to reduced steric and electronic effects .

SHetA2 (N-(3,4-Dihydro-2,2,4,4-Tetramethyl-2H-1-Benzothiopyran-6-yl)-N'-(4-Nitrophenyl)thiourea)

- Structural Differences : Features a benzothiopyranyl group instead of a nitrobenzoyl moiety.

N-(4-Alkoxyphenyl)-N'-(4-Nitrobenzoyl)thioureas

- Structural Differences : Alkoxy chains (C₆–C₁₀) replace the 4-nitrophenyl group.

- Material Applications: Conductivity increases with alkoxy chain length (e.g., C₁₀ chains show 3× higher ionic conductivity than C₆), making them superior dopants for biodegradable conductive films compared to the non-alkoxylated target compound .

N-(4-Chloro-3-Nitrophenyl)-N'-(4-Methylbenzoyl)thiourea

- Structural Differences : Introduces a chloro substituent at the 3-position and a methyl group on the benzoyl ring.

- Antimicrobial Activity : Outperforms the target compound in inhibiting Staphylococcus aureus and Candida sp., attributed to the chloro group’s electronegativity enhancing membrane penetration .

Comparative Data Tables

Table 1: Structural and Electrochemical Comparison

Key Findings and Implications

- Electronic Effects: The nitro group’s electron-withdrawing nature significantly lowers reduction potentials, critical for designing redox-active sensors .

- Substituent Flexibility : Alkoxy chains or halogenated groups enhance solubility and bioactivity, suggesting modular modifications for tailored applications .

- Structural Rigidity : Dihedral angles between aromatic rings (e.g., 30.85° in benzoyl derivatives) influence molecular packing and material properties .

Activité Biologique

N-(4-nitrobenzoyl)-N'-(4-nitrophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O5S. The structure features two nitro groups attached to phenyl rings, which are known to enhance reactivity and biological activity through electronic effects. The thiourea backbone contributes to its pharmacological properties by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce cytotoxic effects in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism includes:

- Bioreduction of Nitro Groups : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation.

Case Studies

- Cell Viability Studies : In a study involving MCF-7 cells, this compound demonstrated a significant decrease in cell viability with an IC50 value comparable to other known anticancer agents .

- DNA Interaction Studies : Cyclic voltammetry experiments revealed strong binding affinity between the compound and DNA, suggesting potential mechanisms for its anticancer activity through interference with DNA replication .

Comparative Analysis with Similar Compounds

A comparison with other thiourea derivatives reveals that the presence of nitro groups in this compound significantly enhances its biological activity. For instance:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 225 | Anticancer |

| N-(4-nitrobenzoyl)-N'-(4-chlorophenyl)thiourea | 300 | Anticancer |

| N-(4-methylbenzoyl)-N'-(4-nitrophenyl)thiourea | 400 | Anticancer |

This table illustrates the enhanced potency of this compound compared to its analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Formation of Reactive Intermediates : Upon bioreduction, the nitro groups generate reactive species that can cause oxidative stress within cells.

- Coordination with Metal Ions : The thiourea moiety can form complexes with metal ions, potentially altering their biological roles.

- Inhibition of Cellular Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Q & A

Advanced Research Question

- Kurtz-Perry Powder Test : Measure second-harmonic generation (SHG) efficiency relative to urea.

- UV-Vis Spectroscopy : Determine optical band gaps (Tauc plot) for semiconductor potential.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C typical for nitroaryl thioureas) .

How do structural modifications influence reactivity compared to derivatives like N-benzoyl-N'-(4-chlorophenyl)thiourea?

Advanced Research Question

Comparative Analysis :

| Derivative | Key Substituent | Impact |

|---|---|---|

| Target Compound | Dual nitro groups | Enhanced electron-withdrawing effects, π-acidity |

| N-Benzoyl-4-chlorophenyl analog | Chlorine | Increased lipophilicity, altered H-bonding |

| Trifluoromethyl derivatives | CF₃ group | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.